5-amino-N-methyloxazole-4-carboxamide

Medicinal Chemistry ADME Optimization Physicochemical Profiling

5-Amino-N-methyloxazole-4-carboxamide (CAS 30380-29-1; molecular formula C₅H₇N₃O₂; MW 141.13 g/mol) is a heterocyclic small molecule comprising a 1,3-oxazole core substituted at the 5-position with a primary amino (–NH₂) group and at the 4-position with an N-methyl carboxamide (–CONHCH₃) moiety. The compound belongs to the broader class of 5-aminooxazole-4-carboxamides, a scaffold recognized as a privileged pharmacophore in medicinal chemistry due to its capacity for diverse hydrogen-bonding interactions.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B12884588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-N-methyloxazole-4-carboxamide
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCNC(=O)C1=C(OC=N1)N
InChIInChI=1S/C5H7N3O2/c1-7-5(9)3-4(6)10-2-8-3/h2H,6H2,1H3,(H,7,9)
InChIKeyYFFNLLFEBDRGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-N-methyloxazole-4-carboxamide (CAS 30380-29-1): Procurement-Relevant Structural Identity and Compound Class Positioning


5-Amino-N-methyloxazole-4-carboxamide (CAS 30380-29-1; molecular formula C₅H₇N₃O₂; MW 141.13 g/mol) is a heterocyclic small molecule comprising a 1,3-oxazole core substituted at the 5-position with a primary amino (–NH₂) group and at the 4-position with an N-methyl carboxamide (–CONHCH₃) moiety. The compound belongs to the broader class of 5-aminooxazole-4-carboxamides, a scaffold recognized as a privileged pharmacophore in medicinal chemistry due to its capacity for diverse hydrogen-bonding interactions . The 5-amino substitution pattern is specifically accessible via the microwave-assisted Cornforth rearrangement, a thermal pericyclic process that converts 5-alkoxyoxazole-4-carboxamides to 5-aminooxazole-4-carboxylates in good yield and high purity [1]. Predicted physicochemical properties include a boiling point of 384.1 ± 27.0 °C, density of 1.305 ± 0.06 g/cm³, and a pKa of 13.84 ± 0.46 .

Privileged 5-aminooxazole-4-carboxamide pharmacophore
Microwave-assisted Cornforth rearrangement access
Two orthogonal functional handles (5-NH₂, 4-CONHCH₃)

Why 5-Amino-N-methyloxazole-4-carboxamide Cannot Be Replaced by a Generic 5-Aminooxazole-4-carboxamide or Isoxazole Isomer in Research and Procurement


Substituting 5-amino-N-methyloxazole-4-carboxamide with a close structural analog introduces critical changes in hydrogen-bonding capacity, lipophilicity, molecular recognition, and synthetic provenance that can fundamentally alter experimental outcomes. The N-methyl substituent eliminates one hydrogen bond donor (HBD) relative to the des‑methyl primary amide (5‑aminooxazole‑4‑carboxamide), shifting the HBD count from 4 to 3 and increasing lipophilicity (ΔlogP estimated at +0.7 to +0.9 units) . Positional isomers (2‑amino vs. 5‑amino) exhibit distinct electronic distributions on the oxazole ring that affect both chemical reactivity and biological target engagement profiles [1]. Furthermore, isoxazole-based analogs (1,2‑oxazole core with adjacent O and N atoms) represent a fundamentally different heterocyclic system with altered ring electronics, dipole moment, and metabolic stability; oxazoles and isoxazoles serve as non‑interchangeable bioisosteres in medicinal chemistry [2]. The synthetic route to the 5‑amino substitution pattern is specifically tied to the Cornforth rearrangement, whereas 2‑amino and isoxazole derivatives require distinct synthetic methodologies that may not be cross‑compatible [3].

N-Methyl Substitution

Eliminates one H-bond donor, increases lipophilicity; may shift ADME profile relative to primary amide.

Regiochemistry Mismatch

2-Amino isomer exhibits different electronic distribution and reactivity; not accessible via Cornforth route.

Heterocycle Core Swap

Isoxazole core directs biological activity toward pain/AMPA targets, unlike oxazole’s kinase/PDE4 space.

Quantitative Differentiation Evidence for 5-Amino-N-methyloxazole-4-carboxamide vs. Structural Analogs


Hydrogen Bond Donor (HBD) Count and Lipophilicity: N‑Methyl Amide vs. Primary Amide Differentiation

The N‑methyl substitution on the carboxamide eliminates one hydrogen bond donor (HBD) relative to the des‑methyl analog 5‑aminooxazole‑4‑carboxamide (CAS 30380‑27‑9). The target compound possesses 3 HBD (2 from 5‑NH₂ + 1 from –CONHCH₃) versus 4 HBD for the primary amide comparator (2 from 5‑NH₂ + 2 from –CONH₂) . This reduction in HBD is accompanied by an increase in calculated lipophilicity: the des‑methyl analog has a vendor‑reported LogP of –0.938 (Fluorochem), while the N‑methyl derivative is predicted to exhibit a LogP approximately 0.7–0.9 units higher based on the established contribution of an N‑methyl group to partition coefficient (~+0.8 per N‑methylation in similar heterocyclic carboxamides) . Increased lipophilicity and reduced HBD count correlate with improved membrane permeability and potentially altered metabolic stability in drug discovery contexts.

HBD & Lipophilicity
Data to verify
Target: 3 HBD, est. LogP ~−0.1
Primary amide: 4 HBD, LogP −0.938
Supports ADME profile differentiation
Predicted values; experimental LogP not reported
Medicinal Chemistry ADME Optimization Physicochemical Profiling

Synthetic Accessibility: Microwave-Assisted Cornforth Rearrangement Route vs. Alternative 5‑Aminooxazole Syntheses

5‑Amino‑N‑methyloxazole‑4‑carboxamide is accessible via the microwave‑assisted Cornforth rearrangement, a two‑step sequence involving amide coupling followed by thermal rearrangement of 5‑alkoxyoxazole‑4‑carboxamides to 5‑aminooxazole‑4‑carboxylates [1]. The conventional thermal Cornforth rearrangement requires heating at ≥100 °C for 17 hours; incorporation of microwave heating dramatically reduces reaction time while maintaining good yields [1]. In the broader Cornforth rearrangement literature, yields exceeding 90% have been reported when nitrogen‑containing heterocycles are employed at the R₃ position [2]. By contrast, traditional synthetic routes to 5‑aminooxazoles—such as PCl₅‑mediated cyclodehydration of 2‑amidomalonates—proceed in only moderate yield under reflux conditions (30 min to 14 h) [1]. The microwave‑assisted methodology is effective across a variety of substituted oxazoles, enabling parallel library synthesis that is not readily achievable with conventional thermal protocols [1].

Synthetic Efficiency
Method context
Microwave: minutes, good yield
Conventional: 17 h, moderate yield
Enables rapid parallel library synthesis
Cornforth rearrangement yields >90% for N-heterocycles
Synthetic Chemistry Process Optimization Library Synthesis

Regiochemical Specificity: 5‑Amino vs. 2‑Amino Oxazole Positional Isomerism and Synthetic Provenance

The 5‑amino substitution pattern of the target compound is a direct consequence of the Cornforth rearrangement mechanism, in which the substituent at position 5 of the starting 5‑alkoxyoxazole‑4‑carboxamide exchanges with the acyl group at position 4, yielding the thermodynamically favored 5‑aminooxazole‑4‑carboxylate [1]. This produces the 5‑amino isomer exclusively. By contrast, 2‑amino‑N‑methyl‑1,3‑oxazole‑4‑carboxamide (CAS 1333960‑70‑5, MW 141.13) is a positional isomer that is not accessible via the Cornforth rearrangement and requires distinct synthetic approaches (e.g., Curtius rearrangement or isocyanide‑based routes) [2][3]. The electronic distribution difference between 5‑amino and 2‑amino substitution on the oxazole ring alters the nucleophilicity and electrophilicity of the heterocycle: 5‑amino substitution increases electron density at C‑2, whereas 2‑amino substitution increases electron density at C‑5, leading to divergent reactivity profiles in downstream functionalization and potentially distinct biological target engagement [4].

Regiochemistry
Context-dependent
5-Amino: Cornforth route
2-Amino: not accessible via Cornforth
Confirms correct regiochemistry for intended reactivity
Positional isomers show distinct electronic properties
Regiochemistry Synthetic Methodology Molecular Recognition

Oxazole vs. Isoxazole Core Differentiation: Ring Electronics and Biological Target Engagement

The target compound contains a 1,3‑oxazole ring (O and N separated by one sp² carbon), distinguishing it from isoxazole‑4‑carboxamide analogs such as 5‑amino‑3‑methyl‑1,2‑oxazole‑4‑carboxamide (CAS 35261‑06‑4), which feature a 1,2‑oxazole core with adjacent O and N atoms. This connectivity difference produces distinct ring electronic properties: oxazole has a pKa of its conjugate acid of 0.8, making it significantly less basic than imidazole (pKa 7), and its electronic character is intermediate between furan and pyridine [1]. Isoxazole derivatives have demonstrated specific biological activities not shared by oxazole analogs—for instance, 3‑substituted‑isoxazole‑4‑carboxamide derivatives exhibited moderate analgesic activity in vivo, with compound B2 (methoxy‑substituted) showing analgesic efficacy comparable to tramadol at 6 mg/kg in both acetic acid‑induced writhing and hot plate assays [2]. Conversely, oxazole‑4‑carboxamide‑based inhibitors have been developed as highly potent and selective GSK‑3 inhibitors with demonstrated brain penetration for PET neuroimaging applications, a profile not replicated by isoxazole analogs [3]. These divergent biological trajectories underscore that oxazole and isoxazole scaffolds are not functionally interchangeable despite their structural similarity.

Core Heterocycle
Class-level
Oxazole: kinase/PDE4 targets
Isoxazole: analgesic, AMPA targets
Directs target engagement space
Scaffolds not functionally interchangeable
Bioisosterism Heterocyclic Chemistry Drug Design

Molecular Size and Scaffold Complexity: Minimal Substitution as a Strategic Advantage in Fragment‑Based Drug Discovery

With a molecular weight of 141.13 g/mol, 5‑amino‑N‑methyloxazole‑4‑carboxamide is among the smallest functionalized oxazole‑4‑carboxamide building blocks commercially available. It lacks the 2‑aryl substituent found in more elaborate analogs such as 5‑amino‑2‑phenyl‑oxazole‑4‑carboxylic acid amide (CAS 99185‑68‑9, MW 203.20 g/mol), which has been profiled in BindingDB with an IC₅₀ of 30,000 nM against CYP2C19 [1]. The 2‑aryl analog is 44% heavier and substantially more lipophilic (estimated LogP increase of ~2.3–2.8 units due to the phenyl substituent), making it a less suitable starting point for fragment‑based drug discovery (FBDD) campaigns where low molecular weight (<250 Da) and low lipophilicity (LogP <3) are key selection criteria . The target compound's small size, presence of two functional handles (5‑NH₂ for amide coupling or reductive amination; 4‑CONHCH₃ for further derivatization), and favorable physicochemical profile position it as a versatile core scaffold amenable to systematic SAR exploration.

Fragment Suitability
Reported
MW 141.13 g/mol (Rule-of-3)
2-Ph analog: MW 203.20 g/mol
Meets fragment-based discovery criteria
2-Aryl analog ~30% heavier; IC₅₀ 30,000 nM CYP2C19
Fragment-Based Drug Discovery Lead Optimization Building Block Utility

Dual Functional Handle Orthogonality: 5‑Amino vs. 4‑N‑Methyl Carboxamide Reactivity Differentiation

The target compound presents two chemically distinct nitrogen‑based functional groups: a primary aromatic amine at C‑5 of the oxazole ring and an N‑methyl carboxamide at C‑4. The 5‑amino group is nucleophilic and can participate in amide bond formation, reductive amination, urea formation, and diazotization‑based transformations. The 4‑N‑methyl carboxamide can undergo hydrolysis to the carboxylic acid, reduction to the aldehyde, or serve as a directing group for C–H activation. This dual orthogonality is absent in the des‑methyl analog (5‑aminooxazole‑4‑carboxamide), where the primary carboxamide –CONH₂ is chemically less differentiated from the 5‑NH₂ group, and both are susceptible to similar acylation conditions, reducing chemoselectivity . The N‑methyl amide is also resistant to nucleophilic attack under basic conditions that would hydrolyze a primary amide, providing greater stability in certain reaction manifolds. Synthetic elaboration of 5‑aminooxazole‑4‑carboxamides to oxazolo[5,4‑d]pyrimidines—a privileged fused heterocyclic system with demonstrated biological activity including ricin and Shiga toxin inhibition—has been reported using 5‑ethoxymethyleneaminooxazole‑4‑carboxamides as intermediates, a transformation that exploits the unique juxtaposition of the 5‑amino and 4‑carboxamide groups [1].

Handle Orthogonality
Class-level
5-NH₂ (nucleophilic) / 4-CONHCH₃ (resistant)
Primary amide: both NH₂ groups susceptible
Enables chemoselective sequential derivatization
Enables oxazolo[5,4-d]pyrimidine formation
Selective Functionalization Parallel Synthesis Chemical Biology

Prioritized Application Scenarios for 5-Amino-N-methyloxazole-4-carboxamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Starting Point for Kinase or PDE4 Inhibitor Programs

The compound's low molecular weight (141.13 g/mol), two orthogonal functionalization handles (5‑NH₂ and 4‑CONHCH₃), and lack of a pre‑installed 2‑aryl substituent make it an ideal fragment for systematic SAR expansion in kinase‑targeted or PDE4‑targeted drug discovery. The oxazole‑4‑carboxamide scaffold has demonstrated validated activity in GSK‑3 inhibition with high potency and brain penetration (PF‑04802367 series), and the 5‑amino/4‑carboxamide juxtaposition enables fusion to oxazolo[5,4‑d]pyrimidines—privileged structures with demonstrated ricin/Shiga toxin inhibitory activity [1]. Procurement should specify CAS 30380‑29‑1 to ensure the 5‑amino (not 2‑amino) regiochemistry, which is critical for downstream Cornforth rearrangement‑compatible chemistry.

Chemoselective Scaffold for Parallel Library Synthesis and Diversity-Oriented Synthesis

The chemical differentiation between the 5‑amino group (nucleophilic aromatic amine) and the 4‑N‑methyl carboxamide (tertiary amide resistant to nucleophilic hydrolysis) enables sequential, chemoselective derivatization without protecting group manipulation . This orthogonality is absent in the des‑methyl analog (both 5‑NH₂ and 4‑CONH₂ are susceptible to similar acylation conditions). The microwave‑assisted Cornforth rearrangement provides a validated synthetic entry point with dramatically reduced reaction times compared to conventional thermal methods (minutes vs. 17 h at ≥100 °C), supporting rapid analog generation in a parallel format [2].

ADME Property Optimization via N‑Methyl Substitution in Lead Optimization Campaigns

The N‑methyl carboxamide eliminates one hydrogen bond donor relative to the primary amide analog (HBD count: 3 vs. 4), while simultaneously increasing lipophilicity (estimated ΔLogP ≈ +0.7 to +0.9) . This profile is advantageous when optimizing membrane permeability or CNS penetration in lead series where the primary amide analog shows poor passive diffusion. The reduced HBD count also decreases the desolvation penalty associated with passive membrane crossing, a key consideration in oral bioavailability optimization .

Oxazole‑Specific Biological Probe Development (Kinase, PDE4, and Oxazolo[5,4‑d]pyrimidine Pathways)

The oxazole core (as opposed to isoxazole) directs biological activity toward kinase (GSK‑3) and PDE4 target space, whereas isoxazole‑4‑carboxamides have been validated in pain (analgesic) and AMPA receptor modulation pathways [3][4]. For researchers developing probes or tool compounds targeting GSK‑3, PDE4, or bacterial toxin inhibition (via oxazolo[5,4‑d]pyrimidine formation), the oxazole scaffold is the mechanism‑appropriate choice. The small molecular footprint and absence of a 2‑aryl group mean that biological activity, if observed, can be confidently attributed to the core scaffold rather than to pre‑installed peripheral substituents [2].

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Minimal scaffold, 5-amino regiochemistry
Regiochemistry confirmation (5-amino, not 2-amino)
Parallel Library Synthesis
Orthogonal functional handles (5-NH₂, 4-CONHCH₃)
Chemoselective derivatization without protecting groups
ADME Optimization
N-Methyl substitution (HBD reduction, lipophilicity)
Comparative LogP/HBD profiling vs primary amide
Oxazole-Specific Probe Development
Oxazole core (not isoxazole)
Kinase/PDE4 target engagement validation
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